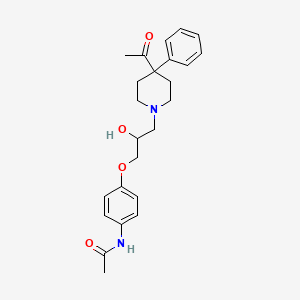
N-(4-(3-(4-Acetyl-4-phenyl-1-piperidinyl)-2-hydroxypropoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)-: is a complex organic compound that features a piperidine ring, a phenyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)- typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the phenyl group and the acetamide moiety. Common reagents used in these steps include acetyl chloride, phenyl magnesium bromide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)-: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the carbonyl group would yield an amine.
Applications De Recherche Scientifique
ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)-:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)- would depend on its specific interactions with biological targets. It may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)ACETAMIDE
- N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)PROPIONAMIDE
Uniqueness
ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)-: is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
64511-76-8 |
|---|---|
Formule moléculaire |
C24H30N2O4 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
N-[4-[3-(4-acetyl-4-phenylpiperidin-1-yl)-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C24H30N2O4/c1-18(27)24(20-6-4-3-5-7-20)12-14-26(15-13-24)16-22(29)17-30-23-10-8-21(9-11-23)25-19(2)28/h3-11,22,29H,12-17H2,1-2H3,(H,25,28) |
Clé InChI |
GCNWZWJZUFPQTR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CCN(CC1)CC(COC2=CC=C(C=C2)NC(=O)C)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



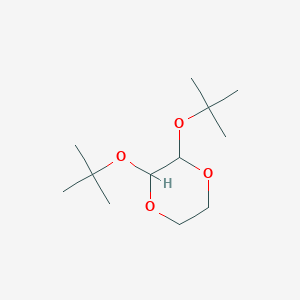
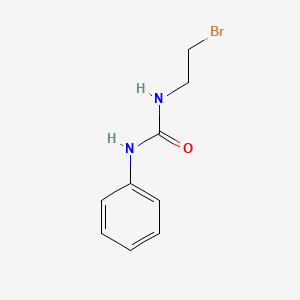
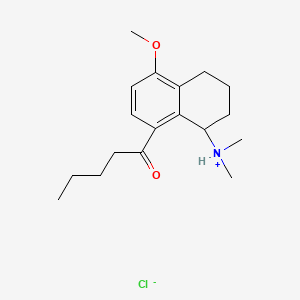

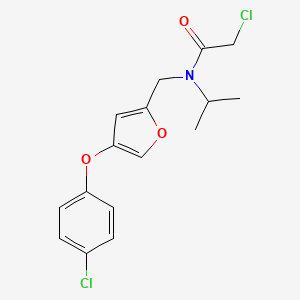
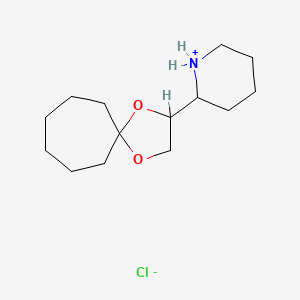

![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
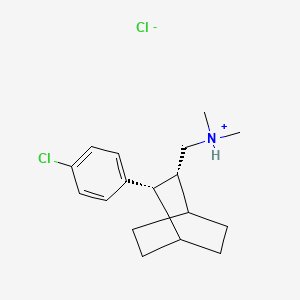
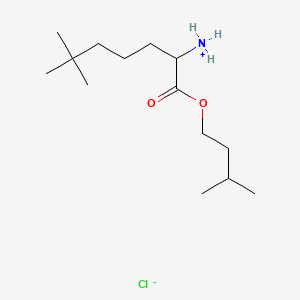
![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)

![2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane](/img/structure/B13770258.png)
